molecular formula C19H15ClF3NO4S B2556896 1'-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797890-47-1

1'-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B2556896
CAS No.: 1797890-47-1
M. Wt: 445.84
InChI Key: PKAUUEBFCLCQBS-UHFFFAOYSA-N
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Description

This compound is a spirocyclic derivative featuring an isobenzofuran-1,4'-piperidin-3-one core substituted with a sulfonyl group bearing a 4-chloro-3-(trifluoromethyl)phenyl moiety. Its molecular formula is C₁₉H₁₄ClF₃NO₄S, with a molecular weight of 453.83 g/mol.

Properties

IUPAC Name

1'-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF3NO4S/c20-16-6-5-12(11-15(16)19(21,22)23)29(26,27)24-9-7-18(8-10-24)14-4-2-1-3-13(14)17(25)28-18/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAUUEBFCLCQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1'-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a novel synthetic molecule with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₁ClF₃NO₄S
  • Molecular Weight : 357.73 g/mol
  • CAS Number : 1009684-43-8

The compound features a spirocyclic structure that combines elements of isobenzofuran and piperidine, which may contribute to its unique biological activities. The presence of the trifluoromethyl and chlorophenyl groups enhances its lipophilicity and potential receptor interactions.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, benzofuran derivatives have shown promise in inhibiting cancer cell proliferation. In vitro studies on related compounds demonstrated IC₅₀ values indicating effective antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells .

CompoundCell LineIC₅₀ (µM)
Example AMCF-714.2
Example BA54919.1
Target CompoundMCF-7TBD

Sigma Receptor Interaction

The compound's potential as a sigma receptor (σR) ligand has been explored. Sigma receptors are implicated in numerous neurological disorders and cancer. Ligands targeting these receptors can modulate various signaling pathways, potentially leading to therapeutic benefits in conditions like depression and anxiety .

The proposed mechanism involves the modulation of sigma receptor activity, which can influence cellular apoptosis and proliferation pathways. Compounds that act as σR antagonists have been shown to inhibit cell growth in xenograft models of breast cancer, suggesting that the target compound may exert similar effects through σR interaction .

Case Studies and Research Findings

  • Antiproliferative Effects : A study evaluated the antiproliferative effects of structurally similar compounds on human breast cancer cells using the sulforhodamine B assay. Results indicated that several derivatives exhibited moderate to high antiproliferative activity, correlating with structural features such as halogen substitutions .
  • Neuropharmacological Studies : Research into σR ligands has revealed their role in modulating neurotransmitter systems associated with mood regulation. Compounds binding to σRs have been shown to affect dopamine and serotonin pathways, which are crucial in treating psychiatric disorders .
  • In Vivo Efficacy : Preliminary in vivo studies suggest that compounds with similar scaffolds can reduce tumor growth in animal models, although specific data for the target compound remains limited. Further studies are required to establish its efficacy and safety profile.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique spiro structure, which contributes to its biological activity. It has a molecular formula of C16H16ClF3N2O4SC_{16}H_{16}ClF_3N_2O_4S and a molecular weight of 446.8 g/mol. The presence of a sulfonyl group and the trifluoromethyl phenyl moiety are significant for its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of spiro compounds can inhibit cancer cell growth without affecting non-tumorigenic cells. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis .

Case Study:
In a recent study, a series of spiro compounds were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results demonstrated that specific modifications to the spiro structure enhanced anticancer activity, suggesting that 1'-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one may also exhibit similar properties if properly functionalized .

Antimicrobial Properties

The compound's potential as an antimicrobial agent is also noteworthy. Similar sulfonamide derivatives have been investigated for their ability to combat bacterial infections. The sulfonyl group is known to enhance the binding affinity to bacterial enzymes, making these compounds effective inhibitors .

Case Study:
A study focusing on imidazo[2,1-b][1,3,4]thiadiazole derivatives revealed that modifications leading to the introduction of sulfonyl groups significantly increased antimicrobial efficacy against resistant strains of bacteria . This suggests a promising avenue for further exploration with this compound.

Synthetic Applications

The synthesis of this compound can be approached through various methodologies, often involving multi-step reactions that capitalize on its unique structural features. The development of efficient synthetic routes is crucial for scaling up production for research and therapeutic use.

Synthesis Techniques

Recent advancements in synthetic chemistry have provided new pathways for constructing spiro compounds:

  • Transition Metal-Catalyzed Reactions: These methods allow for selective functionalization at specific sites on the spiro structure, enhancing the yield and purity of the final product.
  • One-Pot Synthesis: Innovative strategies have been developed to synthesize complex molecules in fewer steps, reducing time and resource consumption .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of spirocyclic sulfonamides and ketones. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Core Structure Substituents/Modifications Key Properties/Applications
Target Compound Spiro[isobenzofuran-1,4'-piperidin]-3-one 4-chloro-3-(trifluoromethyl)phenylsulfonyl High rigidity; potential kinase inhibition
3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one (37663-46-0) Same core Unsubstituted Base scaffold for derivatization; research tool
tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate (849106-20-3) Spiro[isobenzofuran-1,4'-piperidine] tert-Butoxycarbonyl at 1'; chloro at isobenzofuran Intermediate in drug synthesis
1'-((3-Chloro-4-fluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (PubChem entry) Same core 3-chloro-4-fluorophenylsulfonyl Analog with halogen variation; tested in solubility assays

Key Observations:

Substituent Effects :

  • The trifluoromethyl group in the target compound enhances lipophilicity and electron-withdrawing effects compared to analogs with simple halogens (e.g., 3-chloro-4-fluorophenyl in ). This may improve membrane permeability and target engagement.
  • The sulfonyl group in all analogs acts as a hydrogen-bond acceptor, critical for binding to serine/threonine kinases or proteases .

Synthetic Utility :

  • The tert-butyl-protected analog (CAS 849106-20-3) serves as a versatile intermediate, enabling further functionalization at the piperidine nitrogen .
  • The unsubstituted core (CAS 37663-46-0) is a starting material for structure-activity relationship (SAR) studies .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1'-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one?

  • Methodological Answer : The synthesis of spiro compounds like this typically involves multi-step organic reactions. A common approach includes:
  • Step 1 : Condensation of isobenzofuranone derivatives with piperidine-based precursors under controlled conditions (e.g., inert atmosphere, catalytic agents).

  • Step 2 : Sulfonylation of the intermediate using 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group.

  • Key Considerations : Optimize reaction time and temperature to prevent side reactions, and use HPLC or TLC to monitor progress .

    • Example Protocol :
StepReagents/ConditionsMonitoring Method
1Isobenzofuranone, Piperidine derivative, THF, 60°C, 12hTLC (Hexane:EtOAc 3:1)
2Sulfonyl chloride, DCM, 0°C → RT, 6hHPLC (C18 column, 254 nm)

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the spirocyclic and sulfonyl group geometry using SHELX programs for structure refinement .
  • Spectroscopic Analysis :
  • NMR : Compare chemical shifts (¹H, ¹³C, ¹⁹F) with analogous spiro compounds (e.g., CHEMBL573897 in ).
  • MS : Confirm molecular weight via high-resolution mass spectrometry (HRMS).
  • Computational Modeling : Perform DFT calculations to map electronic density and predict reactive sites .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :
  • Hazard Mitigation : Use PPE (gloves, goggles, lab coat) due to acute oral toxicity (H302) and respiratory irritation (H335) risks .
  • Waste Disposal : Neutralize residues with a 10% sodium bicarbonate solution before disposal via licensed waste management services .
  • Emergency Measures : In case of skin contact, rinse with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can computational docking studies predict the biological interactions of this compound?

  • Methodological Answer :
  • Software : Use AutoDock Vina for high-throughput docking. Key parameters:
  • Grid Box : Center on the target protein’s active site (e.g., enzymes like Pfmrk).
  • Exhaustiveness : Set to 20 for accuracy.
  • Validation : Compare docking poses with co-crystallized ligands (e.g., from PDB) and validate using MD simulations .
  • Example Workflow :
       vina --receptor protein.pdbqt --ligand compound.pdbqt --center_x 10 --center_y 15 --center_z 20 --size_x 20 --size_y 20 --size_z 20  

Q. What experimental designs are suitable for assessing this compound’s biological activity?

  • Methodological Answer :
  • In Vitro Assays :
  • Dose-Response Curves : Test IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) using a 96-well plate format.
  • Cell Permeability : Use Caco-2 cell monolayers with LC-MS quantification .
  • In Vivo Models : Apply randomized block designs (split-split plots) to account for variables like dosage and administration routes, with ≥4 replicates for statistical power .

Q. How can researchers resolve contradictions in experimental data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :
  • Root-Cause Analysis :

Assay Conditions : Check buffer pH (e.g., sodium acetate pH 4.6 in ) and solvent effects (DMSO vs. aqueous).

Batch Variability : Analyze purity via HPLC and confirm lot-to-lot consistency.

  • Meta-Analysis : Use tools like PRISMA to aggregate data from multiple studies and identify outliers .

Q. What methodologies assess the environmental impact and degradation pathways of this compound?

  • Methodological Answer :
  • Fate Studies :
  • Hydrolysis : Incubate at pH 3–9 and quantify degradation products via LC-MS.
  • Photolysis : Expose to UV light (λ = 254 nm) and track half-life.
  • Ecotoxicology : Use Daphnia magna or algal models to assess acute toxicity (EC₅₀) under OECD guidelines .

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